Ipragliflozin L-proline

概要

説明

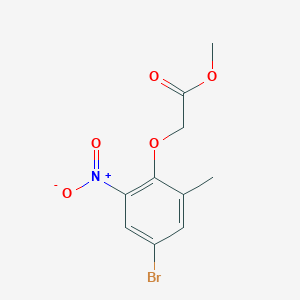

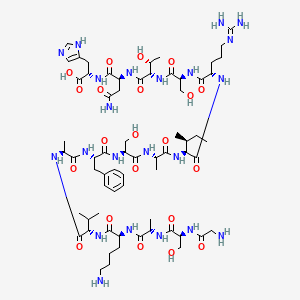

イプラグリフロジン L-プロリンは、ナトリウム-グルコース共輸送体 2 (SGLT2) の選択的阻害剤として機能する新規化合物です。この化合物は、主に2型糖尿病の治療に使用されます。 SGLT2 を阻害することで、腎臓でのグルコース再吸収を減らし、尿中へのグルコース排泄量を増加させ、それにより血糖値を低下させます .

2. 製法

合成経路と反応条件: イプラグリフロジン L-プロリンの合成は、いくつかの重要なステップを含みます。ある方法は、2-[(5-ヨード-2-フルオロフェニル)メチル]-1-ベンゾチオフェンと2,3,4,6-テトラ-O-ピバロイル-α-D-グルコピラノシルブロミドから始まります。反応はヨウ素-リチウム-亜鉛交換を介して進行し、続いて求核置換反応により目的の生成物が生成されます。 全収率は約52%(3ステップ)で、生成物の純度は極めて高い .

工業生産方法: イプラグリフロジン L-プロリンの工業生産は、通常、上記と同様の反応条件を用いた大規模合成によって行われます。 このプロセスは、高収率と高純度を実現するために最適化されており、化合物が治療用としての医薬品基準を満たしていることを保証しています .

作用機序

イプラグリフロジン L-プロリンは、腎臓でのグルコース再吸収に関与するタンパク質である SGLT2 を選択的に阻害することで効果を発揮します。この輸送体を阻害することにより、化合物は尿中へのグルコース排泄量を増加させ、それにより血糖値を低下させます。 この機序は、2型糖尿病患者にとって特に有益であり、重度の低血糖を起こすことなく高血糖を管理するのに役立ちます .

類似化合物:

- ダパグリフロジン

- カナグリフロジン

- エンパグリフロジン

- トフォグリフロジン

- ルセオグリフロジン

比較: イプラグリフロジン L-プロリンは、SGLT2 に対する高い選択性と良好な薬物動態プロファイルによって特徴付けられます。 他の SGLT2 阻害剤と比較して、低血糖のリスクが低く、腸グルコシダーゼに対する安定性が優れています .

Safety and Hazards

Ipragliflozin L-proline is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It can be very toxic if swallowed . It poses a risk of serious damage to eyes and health by prolonged exposure . It may also impair fertility and harm an unborn child .

生化学分析

Biochemical Properties

Ipragliflozin L-proline potently and selectively inhibits human, rat, and mouse SGLT2 at nanomolar ranges . It exhibits stability against intestinal glucosidases . The compound interacts with the SGLT2 enzyme, which is primarily found in the proximal tubules of the kidneys . The nature of these interactions involves the inhibition of SGLT2, which suppresses renal glucose reabsorption and stimulates urinary excretion of glucose .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by reducing blood glucose levels . This is achieved by increasing urinary glucose excretion through the inhibition of renal glucose reabsorption . The compound does not influence intestinal glucose absorption and electrolyte balance .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to SGLT2, inhibiting its function . This results in a decrease in the reabsorption of glucose in the kidneys, leading to an increase in glucose excretion in the urine . This mechanism of action is independent of insulin, which makes this compound effective even in conditions of insulin resistance .

Temporal Effects in Laboratory Settings

This compound shows good pharmacokinetic properties following oral dosing . It dose-dependently increases urinary glucose excretion, which lasts for over 12 hours in normal mice . Single administration of this compound results in dose-dependent and sustained antihyperglycemic effects in both type 1 and type 2 diabetic models .

Dosage Effects in Animal Models

In animal models, this compound has shown dose-dependent effects. The compound increases urinary glucose excretion and has antihyperglycemic effects . At pharmacological doses, this compound does not affect normoglycemia .

Metabolic Pathways

This compound is involved in the metabolic pathway of glucose reabsorption in the kidneys . It interacts with the SGLT2 enzyme in this pathway, inhibiting its function and leading to increased glucose excretion .

Transport and Distribution

This compound is primarily metabolized in the liver, mainly via uridine 5′-diphospho-glucuronosyltransferase and sulfation enzymes . It is distributed within cells and tissues via these metabolic pathways .

Subcellular Localization

The subcellular localization of this compound is primarily in the proximal tubules of the kidneys, where the SGLT2 enzyme is located . This localization allows the compound to effectively inhibit the function of SGLT2 and increase urinary glucose excretion .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ipragliflozin L-proline involves several key steps. One method starts with 2-[(5-iodo-2-fluorophenyl)methyl]-1-benzothiophene and 2,3,4,6-tetra-O-pivaloyl-α-D-glucopyranosyl bromide. The reaction proceeds via iodine-lithium-zinc exchange, followed by nucleophilic substitution to form the desired product. The overall yield is approximately 52% over three steps, with excellent product purity .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards for therapeutic use .

化学反応の分析

反応の種類: イプラグリフロジン L-プロリンは、次のような様々な化学反応を起こします。

酸化: この反応は、ベンゾチオフェン部分を修飾することがあります。

還元: 還元反応は、グルシトール成分に影響を与える可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主な生成物: これらの反応から生成される主な生成物は、イプラグリフロジン L-プロリンそのもので、高純度かつ高収率です .

科学的研究の応用

イプラグリフロジン L-プロリンには、いくつかの科学研究における応用があります。

化学: SGLT2 阻害剤のモデル化合物として使用されます。

生物学: グルコース代謝と腎機能への影響について調査されています。

医学: 主に2型糖尿病の治療に使用され、血糖値を低下させる効果を示しています。

類似化合物との比較

- Dapagliflozin

- Canagliflozin

- Empagliflozin

- Tofogliflozin

- Luseogliflozin

Comparison: Ipragliflozin L-proline is unique due to its high selectivity for SGLT2 and its favorable pharmacokinetic profile. Compared to other SGLT2 inhibitors, it shows a lower risk of hypoglycemia and better stability against intestinal glucosidases .

特性

IUPAC Name |

(2S,3R,4R,5S,6R)-2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;(2S)-pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FO5S.C5H9NO2/c22-15-6-5-12(21-20(26)19(25)18(24)16(10-23)27-21)7-13(15)9-14-8-11-3-1-2-4-17(11)28-14;7-5(8)4-2-1-3-6-4/h1-8,16,18-21,23-26H,9-10H2;4,6H,1-3H2,(H,7,8)/t16-,18-,19+,20-,21+;4-/m10/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUVGWWULBZIUBS-FVYIYGEMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)O.C1=CC=C2C(=C1)C=C(S2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)O.C1=CC=C2C(=C1)C=C(S2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30FNO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20241771 | |

| Record name | Ipragliflozin L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20241771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951382-34-6 | |

| Record name | Ipragliflozin mixture with proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951382346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ipragliflozin L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20241771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IPRAGLIFLOZIN L-PROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6N3GK48A4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![13-(4-methoxyphenyl)-8-thia-5,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-11-carboxamide](/img/structure/B3030672.png)

![1H-Pyrrolo[2,3-B]pyridin-6-amine, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-](/img/structure/B3030683.png)

![Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3030688.png)